molecular formula C10H7F3N2O2 B11866075 Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11866075
M. Wt: 244.17 g/mol
InChI Key: NPZANMJKWYIJQL-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylate ester group at the 3-position of the imidazo[1,2-a]pyridine core. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with methyl chloroformate to yield the desired compound . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It has been investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to the combination of the trifluoromethyl group and the carboxylate ester group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for drug development .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-14-8-4-2-3-7(15(6)8)10(11,12)13/h2-5H,1H3

InChI Key

NPZANMJKWYIJQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F

Origin of Product

United States

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